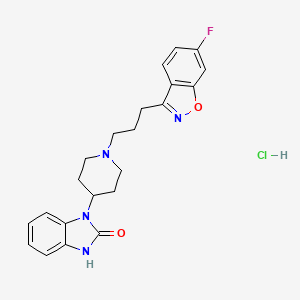

Neflumozide hydrochloride

Description

Classification within Chemical Compound Categories

Neflumozide (B10782280) hydrochloride is classified as a benzisoxazole derivative. medchemexpress.com This places it within a significant class of heterocyclic compounds that have been extensively studied for their pharmaceutical applications. ijpsr.inforesearchgate.net The core structure of these compounds is the 1,2-benzisoxazole (B1199462) ring, an aromatic organic compound with the molecular formula C7H5NO. wikipedia.org Neflumozide hydrochloride is specifically a dopamine (B1211576) antagonist, a classification that points to its mechanism of action at the molecular level. medchemexpress.commedchemexpress.comncats.io

Table 1: Chemical and Structural Details of this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C22H23FN4O2.ClH fda.gov |

| Molecular Weight | 430.9 g/mol fda.gov |

| Active Moiety | Neflumozide fda.govfda.gov |

| Systematic Name | 1-[1-[3-(6-Fluoro-1,2-benzisoxazol-3-yl)propyl]-4-piperidyl]-2-benzimidazolinone monohydrochloride fda.gov |

| CAS Number | 86015-38-5 |

Historical Context of Related Antipsychotic Agent Research

The development of antipsychotic medications has evolved significantly over the decades. The first generation of these drugs, while effective, often came with significant side effects. The introduction of Clozapine in the 1970s in Europe and later in the United States marked the advent of "atypical" antipsychotics, which were noted for having a lower risk of certain motor side effects. austinpublishinggroup.com

The 1990s saw the introduction of a new wave of second-generation antipsychotics (SGAs), many of which were serotonin-dopamine antagonists (SDAs). austinpublishinggroup.com This class of drugs is characterized by its high affinity for both serotonin (B10506) 5-HT2A and dopamine D2 receptors. austinpublishinggroup.com The benzisoxazole derivatives, such as Risperidone, which was introduced in 1994, became a prominent group within the SGAs. austinpublishinggroup.com The research into benzisoxazole derivatives was driven by the goal of creating antipsychotic agents with improved efficacy and a better side-effect profile. ijpsr.inforesearchgate.net

Significance as a Benzisoxazole Derivative in Psychosis Research

Benzisoxazole derivatives are a crucial class of compounds in the study and treatment of psychosis. ijpsr.inforesearchgate.net Their primary therapeutic mechanism is believed to be the potent antagonism of D2 dopamine receptors and the blockade of 5-HT2A serotonin receptors. ijpsr.inforesearchgate.net This dual action is a hallmark of many atypical antipsychotics. ijpsr.info

The benzisoxazole scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds. nih.gov Research into derivatives like this compound is part of a broader effort to refine the pharmacological properties of this class of drugs. nih.govrsc.org Scientists have explored how modifying the benzisoxazole structure can lead to new potential antipsychotic candidates with specific receptor affinity profiles. rsc.orgtaylorandfrancis.com

Overview of Research Trajectory and Academic Interest

The research trajectory for compounds like this compound is often characterized by preclinical studies to determine their pharmacological profile and potential therapeutic utility. This includes in-vitro studies to assess receptor binding affinities and in-vivo studies in animal models to evaluate behavioral effects. rsc.org Academic interest in this compound and related benzisoxazole derivatives remains active, with ongoing research focusing on synthesizing new analogs and evaluating their potential as multi-target antipsychotic agents. nih.govtaylorandfrancis.com The overarching goal of this research is to develop more effective treatments for psychotic disorders, such as schizophrenia, by optimizing the interaction of these compounds with various neurotransmitter systems. nih.govkcl.ac.ukecu.edu.au The study of the long-term course of disease activity and treatment response is also an important area of investigation. d-nb.info

Structure

3D Structure of Parent

Properties

CAS No. |

86015-38-5 |

|---|---|

Molecular Formula |

C22H24ClFN4O2 |

Molecular Weight |

430.9 g/mol |

IUPAC Name |

3-[1-[3-(6-fluoro-1,2-benzoxazol-3-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride |

InChI |

InChI=1S/C22H23FN4O2.ClH/c23-15-7-8-17-18(25-29-21(17)14-15)5-3-11-26-12-9-16(10-13-26)27-20-6-2-1-4-19(20)24-22(27)28;/h1-2,4,6-8,14,16H,3,5,9-13H2,(H,24,28);1H |

InChI Key |

FNIYDSVQAGAYQH-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC4=NOC5=C4C=CC(=C5)F.Cl |

Origin of Product |

United States |

Molecular and Receptor Pharmacology of Neflumozide Hydrochloride

Dopamine (B1211576) Receptor Antagonism

Neflumozide (B10782280) is characterized as a potent dopamine antagonist, a property central to its antipsychotic activity. drugbank.comarchivesofrheumatology.org This antagonism is particularly significant at the dopamine D2 receptor subtype, a key target for many antipsychotic medications.

D2 Receptor Binding and Activity Profiles

Neflumozide hydrochloride acts as a potent antagonist at dopamine D2 receptors. drugbank.comnih.govwikipedia.org This interaction involves the binding of Neflumozide to the D2 receptor, thereby blocking the binding of the endogenous neurotransmitter, dopamine. The antagonism of D2 receptors in the mesolimbic pathway is a well-established mechanism for alleviating the positive symptoms of psychosis. While specific quantitative binding affinity data such as Kᵢ or IC₅₀ values for Neflumozide at the D2 receptor are not widely available in publicly accessible literature, its classification as a potent antagonist indicates a high affinity for this receptor. The functional consequence of this binding is the inhibition of dopamine-mediated signaling pathways. drugbank.com

Comparative Analysis with Other Dopamine Receptor Modulators

The pharmacological profile of this compound can be understood in the context of other dopamine receptor modulators, particularly atypical antipsychotics. google.com Unlike typical antipsychotics which primarily act on D2 receptors, atypical antipsychotics like those in the benzisoxazole class often exhibit a broader receptor binding profile. google.com This includes a combination of D2 receptor antagonism and interaction with other receptors, notably serotonin (B10506) receptors.

For a comparative perspective, the table below contrasts the general receptor binding characteristics of typical and atypical antipsychotics, the latter of which Neflumozide is a member.

| Receptor | Typical Antipsychotics | Atypical Antipsychotics (e.g., Benzisoxazoles) |

| Dopamine D2 | High affinity antagonism | High to moderate affinity antagonism |

| Serotonin 5-HT2A | Lower affinity | High affinity antagonism/inverse agonism |

| Other Receptors | Variable | Often interact with other serotonin, adrenergic, and histaminergic receptors |

Serotonin Receptor Modulation

In addition to its effects on the dopaminergic system, this compound also interacts with the serotonin receptor system. This dual action is a hallmark of many second-generation (atypical) antipsychotics. google.com

5-HT2A Receptor Interaction Characteristics

Broader Serotonergic System Research Implications

The interaction of Neflumozide with serotonin receptors, such as 5-HT₇, points towards a broader modulation of the serotonergic system. The serotonin system is intricately involved in regulating mood, cognition, and sleep. Therefore, the modulation of multiple serotonin receptor subtypes by compounds like Neflumozide has significant implications for research into the comprehensive treatment of complex neuropsychiatric disorders that extend beyond psychosis.

Chemical Synthesis and Medicinal Chemistry Research

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify which parts of a molecule, known as pharmacophores, are essential for its biological effects. scribd.comnih.gov For Neflumozide (B10782280), SAR studies would focus on its three main structural components.

A pharmacophore is the specific ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target, triggering its biological response. nih.gov While specific SAR studies for Neflumozide are not widely published, the key pharmacophoric features can be inferred from its structure and comparison with related compounds. researchgate.net

6-Fluoro-1,2-benzisoxazole Moiety : This bicyclic aromatic system is a critical feature. The fluorine atom can enhance binding affinity and improve metabolic stability and membrane permeability. The aromatic rings likely engage in hydrophobic and π-stacking interactions within the receptor binding pocket. researchgate.netnih.gov

Benzimidazolinone Head : This group contains hydrogen bond donors (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). researchgate.netnih.gov These features are crucial for forming specific hydrogen bonds with amino acid residues in the target receptor, which helps to anchor the molecule in the correct orientation for activity.

Propyl-Piperidine Linker : The piperidine (B6355638) ring is a common feature in central nervous system drugs. The basic nitrogen atom is typically protonated at physiological pH, allowing for a key ionic interaction with an acidic residue (like aspartic acid) in the receptor. The length and flexibility of the propyl chain are also critical, as they provide the correct spacing and orientation between the benzisoxazole and benzimidazolinone groups to fit the binding site. research-solution.com

Table 2: Pharmacophoric Features of Neflumozide

| Molecular Fragment | Likely Pharmacophoric Role(s) | Type of Interaction |

| 6-Fluoro-1,2-benzisoxazole | Hydrophobic binding, π-stacking, metabolic stability | Hydrophobic, Aromatic, Halogen bonding |

| Propyl-Piperidine Linker | Ionic interaction, correct spatial orientation | Ionic, van der Waals |

| Benzimidazolinone | Hydrogen bonding, anchoring | Hydrogen Bond Donor/Acceptor |

Structural modifications are systematically made to a lead compound to understand their effect on biological activity and to optimize properties like potency, selectivity, and pharmacokinetics. nih.gov Variations in the structure of Neflumozide would be expected to significantly alter its activity. nih.gov

Modifications to the Benzisoxazole Ring : Changing the position or nature of the substituent on the benzisoxazole ring could have a profound impact. For example, replacing the fluorine with other halogens or with a methyl group could alter the molecule's electronic properties and how it fits into the receptor, thereby affecting binding affinity. explorationpub.com

Altering the Linker Chain : Shortening or lengthening the three-carbon (propyl) chain could misalign the key binding groups, leading to a significant loss of potency. Introducing rigidity into the linker, for instance, by adding double bonds or incorporating it into a ring system, would also impact the molecule's ability to adopt the optimal conformation for receptor binding. gabi-journal.net

Changes to the Benzimidazolinone Group : Modifying the benzimidazolinone moiety, such as replacing it with other heterocyclic systems, would likely disrupt the critical hydrogen bonding interactions with the receptor, potentially leading to a loss of activity. nih.gov

Identification of Key Pharmacophoric Features

Rational Drug Design Principles Applied to Neflumozide Hydrochloride

Rational drug design utilizes the knowledge of a biological target or a known active molecule to develop new therapeutic agents. nih.gov This approach aims to reduce the trial-and-error aspect of traditional drug discovery. nih.gov Neflumozide can be viewed as a "lead compound" that can be optimized using these principles. bbau.ac.in

Two primary strategies in rational drug design are applicable:

Ligand-Based Drug Design (LBDD) : This method is used when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information from known active molecules like Neflumozide. By comparing the structures of several active and inactive molecules, a pharmacophore model can be developed. drugdesign.org This model serves as a 3D template outlining the essential chemical features required for activity. Computational chemists can then search large databases of virtual compounds to find new molecules that match this pharmacophore model, or they can design novel molecules based on it. scribd.com

Structure-Based Drug Design (SBDD) : If the 3D structure of Neflumozide's target receptor (e.g., a specific dopamine (B1211576) or serotonin (B10506) receptor) has been determined through methods like X-ray crystallography, SBDD becomes a powerful tool. nih.gov Using molecular docking simulations, researchers can visualize how Neflumozide fits into the receptor's binding site. nih.gov This allows for the precise, in silico design of new derivatives with modifications aimed at improving interactions with the receptor—for example, by adding a functional group to form a new hydrogen bond or to better fill a hydrophobic pocket. This process can lead to the development of new compounds with higher potency and selectivity. nih.gov

Lead Compound Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a hit compound while minimizing its undesirable ones. researchgate.net This iterative process involves making systematic modifications to the chemical structure of the lead compound and evaluating the impact of these changes on its biological activity and pharmacokinetic profile. researchgate.netnumberanalytics.com Common strategies employed in lead optimization include:

Functional Group Modification: This involves the addition or removal of functional groups to alter the compound's polarity, solubility, and interaction with its biological target. numberanalytics.com

Scaffold Hopping: This strategy entails replacing the core chemical structure (scaffold) of the lead compound with a different one, aiming to discover novel structures with improved properties. numberanalytics.com

Bioisosteric Replacement: This involves substituting a functional group with another that has similar physical or chemical properties, which can lead to enhanced activity or reduced toxicity. numberanalytics.com

The optimization process is guided by the establishment of Structure-Activity Relationships (SARs), which correlate changes in the chemical structure with biological and pharmacological data. researchgate.net

Table 1: Key Lead Optimization Strategies

| Strategy | Description |

|---|---|

| Functional Group Modification | Adding or removing functional groups to alter properties like polarity and solubility. numberanalytics.com |

| Scaffold Hopping | Replacing the core chemical structure to find novel, improved compounds. numberanalytics.com |

| Bioisosteric Replacement | Substituting a functional group with a similar one to enhance activity or reduce toxicity. numberanalytics.com |

| Structure-Activity Relationship (SAR) Analysis | Correlating structural changes with biological data to guide optimization. researchgate.net |

Computational Chemistry Approaches in Design

Computational chemistry has become an indispensable tool in modern drug discovery, significantly accelerating the process of identifying and optimizing lead compounds. fmhr.orgoncodesign-services.com These in silico methods allow researchers to predict the properties of molecules and their interactions with biological targets, thereby reducing the time and cost associated with experimental screening. fmhr.orgoncodesign-services.com

Two primary approaches in computer-aided drug design (CADD) are:

Structure-Based Drug Design (SBDD): This method relies on the three-dimensional structure of the biological target (e.g., a protein receptor). symeres.com Techniques like molecular docking are used to predict how a ligand (potential drug molecule) will bind to the target's active site. fmhr.orgsymeres.com

Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods are employed. oncodesign-services.com These approaches use information from a set of molecules known to be active to build a model that can predict the activity of new compounds. fmhr.org

Computational tools such as molecular modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations play a crucial role in understanding drug-target interactions and guiding the design of more effective therapeutic agents. fmhr.org For instance, Bayesian machine learning models have been successfully used to prioritize compounds for testing and enrich the selection of non-toxic, active molecules. nih.gov

Table 2: Computational Chemistry Approaches in Drug Design

| Approach | Basis | Key Techniques |

|---|---|---|

| Structure-Based Drug Design (SBDD) | 3D structure of the biological target. symeres.com | Molecular Docking, Pharmacophore Modeling. fmhr.org |

| Ligand-Based Drug Design (LBDD) | Data from known active small molecules. oncodesign-services.com | Quantitative Structure-Activity Relationship (QSAR) Analysis. fmhr.org |

| Molecular Dynamics Simulations | Simulating the movement of atoms and molecules over time. | Provides insights into the stability and dynamics of ligand-protein complexes. |

| Bayesian Machine Learning | Statistical models to predict activity and toxicity. nih.gov | Used for compound prioritization and hit-to-lead optimization. nih.gov |

Analytical Techniques for Compound Characterization in Research

The characterization of a chemical compound like this compound is essential to confirm its identity, purity, and stability. A variety of analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used technique for the separation and quantification of compounds in a mixture. americanpharmaceuticalreview.comacademicjournals.org Specifically, reverse-phase HPLC (RP-HPLC) is a common method for analyzing molecules that are stable in aqueous solutions. americanpharmaceuticalreview.com For less stable compounds, normal-phase HPLC (NP-HPLC) or supercritical fluid chromatography (SFC) may be utilized. americanpharmaceuticalreview.com

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is ideal for analyzing volatile and thermally stable compounds. americanpharmaceuticalreview.com In cases where a compound is not suitable for direct analysis, derivatization techniques such as alkylation, silylation, or acylation can be employed to improve its stability or detectability. americanpharmaceuticalreview.com

Spectroscopic methods are also crucial for structural elucidation. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry provide detailed information about the molecular structure and functional groups present in the compound. For solid-state characterization, techniques like X-ray powder diffraction (XRPD) and scanning electron microscopy (SEM) are used to study the crystalline structure and morphology of the compound. researchgate.net

Table 3: Analytical Techniques for Compound Characterization

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of compounds. americanpharmaceuticalreview.comacademicjournals.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile and thermally stable compounds. americanpharmaceuticalreview.com |

| Infrared (IR) Spectroscopy | Identification of functional groups. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of molecular structure. |

| Mass Spectrometry (MS) | Determination of molecular weight and structure. |

| X-ray Powder Diffraction (XRPD) | Analysis of crystalline structure. researchgate.net |

| Scanning Electron Microscopy (SEM) | Study of surface morphology. researchgate.net |

Preclinical Pharmacological Investigation and Model Systems

In Vitro Assay Development and Screening

The in vitro evaluation of Neflumozide (B10782280) hydrochloride has been crucial in determining its molecular targets and cellular effects. These studies have primarily involved receptor binding assays, cell-based functional assays, and enzyme inhibition studies to build a comprehensive profile of its pharmacological interactions.

Cell-based functional assays provide insight into the functional consequences of a compound binding to its receptor. These assays measure the cellular response following receptor activation or blockade. For Neflumozide, these studies are essential to determine whether it acts as an antagonist, agonist, or partial agonist at its target receptors. Research indicates that Neflumozide acts as a potent dopamine (B1211576) D2 receptor antagonist.

Investigations into the enzyme inhibition properties of Neflumozide have been conducted to understand its metabolic pathways and potential for drug-drug interactions. One area of focus has been its interaction with cytochrome P450 (CYP) enzymes, which are critical for the metabolism of many drugs. Studies have specifically examined the inhibitory effects of Neflumozide on major human CYP isoforms.

It has been demonstrated that Neflumozide exhibits a potent inhibitory effect on CYP2D6 and a moderate inhibitory effect on CYP3A4. The mechanism of inhibition for CYP2D6 by Neflumozide has been characterized as competitive. The inhibitory potential of Neflumozide on these key metabolizing enzymes suggests a likelihood of drug-drug interactions when co-administered with other substrates of CYP2D6 or CYP3A4.

Table 1: Inhibitory Effects of Neflumozide on Human Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Potency | Inhibition Mechanism |

|---|---|---|

| CYP2D6 | Potent | Competitive |

| CYP3A4 | Moderate | - |

Cell-Based Functional Assays

In Vivo Preclinical Animal Models

To complement in vitro findings, Neflumozide has been evaluated in various preclinical animal models to assess its behavioral and physiological effects in a living system. These models are designed to be representative of certain aspects of human neuropsychiatric disorders.

Rodent models are extensively used in neurobiological research to predict the clinical efficacy of potential therapeutic agents. Neflumozide has been studied in several such models to characterize its antipsychotic-like and other central nervous system effects.

The conditioned avoidance response (CAR) is a classic behavioral paradigm used to screen for antipsychotic activity. In this test, an animal learns to avoid an aversive stimulus by responding to a preceding conditioned stimulus. Drugs with antipsychotic properties are known to selectively suppress this avoidance behavior without causing sedation or motor impairment at similar doses.

Studies have shown that Neflumozide is effective in inhibiting the conditioned avoidance response in rats. This effect is considered a strong predictor of antipsychotic efficacy in humans. The potency of Neflumozide in this model is comparable to that of other established antipsychotic drugs.

Rodent Models for Neurobiological Research

Psychotomimetic-Induced Behavioral Reversal Models (e.g., Stereotypy, Hyperlocomotion)

Rodent models employing psychotomimetic agents to induce behaviors analogous to psychosis are fundamental in the screening of antipsychotic drugs. scielo.br These models are based on the ability of antipsychotics to counteract the behavioral alterations, such as stereotypy and hyperlocomotion, caused by these agents. scielo.br For instance, the administration of dopamine agonists like amphetamine can induce hyperlocomotion in rodents, and the reversal of this effect is a common measure of antipsychotic activity. scielo.br While specific data on Neflumozide hydrochloride's performance in these exact models is not detailed in the provided search results, it is listed as an antipsychotic agent, suggesting it would have been evaluated in such standard preclinical tests. google.com

Prepulse Inhibition of Startle Response Paradigms

Prepulse inhibition (PPI) of the startle response is a key translational model for assessing sensorimotor gating, a neurological process that is deficient in disorders like schizophrenia. nih.govnih.gov PPI refers to the reduction in the startle reflex to a strong stimulus when it is preceded by a weaker, non-startling stimulus (prepulse). nih.govmdpi.com A deficit in PPI is considered an endophenotype for schizophrenia and can be induced in laboratory animals by psychotomimetic drugs. frontiersin.org The ability of an antipsychotic drug to restore normal PPI is a strong indicator of its potential efficacy. nih.gov The PPI paradigm is a valuable tool for investigating the neurobiology of sensorimotor gating and the therapeutic potential of compounds like this compound. mdpi.com

Table 1: Key Concepts in Prepulse Inhibition (PPI)

| Term | Description | Relevance to Antipsychotic Drug Testing |

|---|---|---|

| Startle Reflex | A largely unconscious defensive response to sudden or threatening stimuli. | The behavior that is modulated in the PPI paradigm. |

| Prepulse | A weaker sensory stimulus that precedes the startle-inducing stimulus. | The key element that inhibits the startle reflex in normal sensorimotor gating. |

| Prepulse Inhibition (PPI) | The reduction in the startle reflex when the startling stimulus is preceded by a prepulse. mdpi.com | A measure of sensorimotor gating; deficits in PPI are observed in certain psychiatric disorders. nih.gov |

| Sensorimotor Gating | A neurological process that filters out redundant or unnecessary stimuli from the environment. | The underlying mechanism that PPI assesses; it is often impaired in schizophrenia. nih.gov |

Non-Rodent Animal Models in Pharmacological Characterization

While rodent models are foundational, non-rodent species play a crucial role in preclinical toxicology and pharmacological characterization to better predict human responses. abpi.org.uknih.gov The dog is a commonly used non-rodent species due to extensive historical data and availability. nih.gov However, other species such as rabbits, minipigs, and non-human primates (NHPs) are also employed based on scientific and ethical considerations. nih.govnih.gov The choice of species is often guided by factors like similarities in metabolic pathways and receptor pharmacology to humans. abpi.org.uknih.gov For instance, rabbits have been utilized as a model for hydrochloric acid-induced lung injury, demonstrating their utility in specific research areas. nih.gov The selection of an appropriate non-rodent species is a critical step in the development of new chemical entities like this compound. abpi.org.uk

Model Systems for Assessing Receptor Occupancy

Receptor occupancy (RO) studies are vital for understanding the relationship between drug concentration and its binding to the target receptor in vivo. nih.gov These studies provide evidence of target engagement and help in optimizing dosage regimens. nih.gov Mathematical models are often used in conjunction with experimental data to better understand the dynamics of drug-receptor interactions. nih.gov For biologics, RO is often determined from circulating cells. nih.gov In preclinical settings, non-radiolabeled tracers can be used to assess receptor occupancy, with tracer levels quantified by methods like liquid chromatography-tandem mass spectrometry. nih.gov A common formula to calculate receptor occupancy is: Occupancy = (BND0 - BNDDrug) / BND0 x 100, where BND0 is the binding potential at baseline and BNDDrug is the binding potential after drug administration. google.com

Ex Vivo Analysis in Preclinical Studies

Ex vivo analyses provide a bridge between in vivo drug administration and in vitro-like detailed molecular and cellular examination. These studies involve the analysis of tissues from an animal that has been treated with a compound, allowing for the assessment of drug effects on neurochemistry and receptor profiles in a more controlled environment. nih.govnih.gov

Receptor Density and Expression Analysis

Ex vivo studies are also employed to analyze changes in receptor density and gene expression following drug treatment. nih.gov Techniques such as autoradiography with radiolabeled ligands or immunohistochemistry can be used to visualize and quantify receptor distribution and density in specific brain regions. Analysis of mRNA levels via quantitative PCR can reveal drug-induced changes in the expression of receptor genes. nih.gov These analyses provide insights into the long-term adaptive changes in the brain following chronic drug administration and can help to elucidate the molecular mechanisms underlying the therapeutic effects of compounds like this compound.

Table 2: Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amphetamine |

| Serotonin (B10506) |

| Dopamine |

| Glutamate (B1630785) |

| Norepinephrine (B1679862) |

| Haloperidol |

| Clozapine |

Molecular and Cellular Mechanisms of Action

Intracellular Signaling Cascades Affected by Neflumozide (B10782280) Hydrochloride

The binding of Neflumozide to its target receptors initiates a cascade of intracellular signals that alter neuronal function. These effects are most pronounced in the dopamine (B1211576) pathway but also have implications for other interconnected neurotransmitter systems.

Neflumozide hydrochloride functions as a potent dopamine antagonist. medchemexpress.com The main targets for most antipsychotic drugs are the D2-like receptors (D2, D3, and D4). wikipedia.orgwikipedia.org When an antagonist like Neflumozide binds to these G-protein coupled receptors (GPCRs), it prevents the endogenous ligand, dopamine, from activating them.

D2-like receptors are coupled to inhibitory G-proteins (Gαi). wikipedia.orgnih.gov Their activation normally leads to the inhibition of the enzyme adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). wikipedia.org By blocking the D2 receptor, Neflumozide prevents this inhibition, leading to a relative increase in cAMP levels. This change in cAMP concentration subsequently affects the activity of Protein Kinase A (PKA), which can phosphorylate numerous downstream protein targets, thereby altering their function and modulating neuronal activity. plos.org The signaling cascade of the D2 receptor is complex and involves key amino acid residues that are critical for signal transduction. nih.gov

| Receptor Target | Associated G-Protein | Primary Effector | Second Messenger Effect | Downstream Kinase |

| Dopamine D2 Receptor | Gαi (Inhibitory) | Adenylyl Cyclase | Inhibition of cAMP production | Reduced PKA Activity |

| Effect of Antagonist | Blocks Gαi coupling | Prevents inhibition of Adenylyl Cyclase | Relative increase in cAMP | Increased PKA Activity |

This table outlines the canonical signaling pathway of the Dopamine D2 receptor and the theoretical effect of an antagonist like this compound.

While Neflumozide is primarily characterized as a dopamine antagonist, there is significant interplay between the dopamine and serotonin (B10506) systems in the central nervous system. Specific data on Neflumozide's direct affinity for serotonin receptors is not available in the reviewed literature. However, altering dopaminergic tone can indirectly influence serotonergic activity. For example, studies on other compounds have shown that depletion in brain indolamines, such as serotonin, can be a consequence of certain drug actions, and this effect can be countered by co-administration of serotonin-affecting agents like fluoxetine. nih.gov Although many modern antipsychotics exhibit affinity for both dopamine (D2) and serotonin (5-HT2A) receptors, it is not confirmed whether Neflumozide shares this dual activity. core.ac.uk

Dopamine Pathway Interconnections

Gene Expression and Proteomic Modulations

Prolonged administration of receptor-blocking agents can lead to adaptive changes within the cell, including alterations in which genes are transcribed and which proteins are synthesized.

Specific studies detailing how this compound modulates gene expression are not present in the available scientific literature. However, it is a known principle that signaling pathways, including the dopamine pathway, can regulate the activity of transcription factors, which in turn control gene expression. numberanalytics.comnih.gov For instance, dopamine signaling can influence the expression of genes involved in neuronal plasticity and function. By blocking these signals, a dopamine antagonist could theoretically alter the transcriptional landscape of affected neurons over time. Studies on other substances show that drug-induced changes in dopamine signaling can regulate the expression of genes related to mitochondrial function and other cellular processes. googleapis.com

There are no specific proteomic studies available for this compound. Proteomic analysis is a powerful tool for assessing dynamic changes in protein expression under different conditions, such as drug treatment. mdpi.comnih.govbham.ac.uk Changes in intracellular signaling, such as those induced by Neflumozide, can lead to alterations in protein levels and post-translational modifications (PTMs). plos.org

A key PTM is phosphorylation. Kinases like PKA and Cdk5 can phosphorylate dopamine receptors and their downstream targets. plos.org For example, Cdk5-mediated phosphorylation of the D2 receptor can attenuate its downstream signaling. plos.org Chronic blockade of D2 receptors by an antagonist could, over time, lead to compensatory changes in the phosphorylation state of proteins within this pathway or even alter the expression level of the receptors themselves.

Transcriptional Regulation Studies

Neurotransmitter Release and Uptake Mechanisms

The mechanism of this compound is distinct from that of neurotransmitter uptake inhibitors or releasing agents. drugbank.comwikipedia.org

Receptor Antagonism: Neflumozide acts primarily as a receptor antagonist, meaning it binds to postsynaptic dopamine receptors and blocks them without activating them. medchemexpress.comnumberanalytics.com This action directly competes with dopamine at the receptor site.

No Direct Effect on Uptake/Release: Unlike uptake inhibitors (e.g., cocaine, some antidepressants) that block the dopamine transporter (DAT) to increase synaptic dopamine levels, or releasing agents (e.g., amphetamine) that promote the efflux of dopamine, Neflumozide's primary mechanism does not directly involve these transporter proteins. drugbank.comwikipedia.orgnumberanalytics.com

Indirect/Feedback Effects: While the primary action is not on release or uptake, the blockade of dopamine receptors can trigger feedback mechanisms. For instance, the blockade of presynaptic D2 autoreceptors, which normally inhibit dopamine release, could lead to a temporary increase in the synthesis and release of dopamine into the synapse. wikipedia.orglibretexts.org This is a compensatory response to the perceived lack of dopamine signaling at the postsynaptic neuron. The fundamental mechanism of neurotransmitter release from the presynaptic terminal is dependent on calcium ion influx. nih.gov

Neuronal Network Modulation and Electrophysiological Correlates of this compound

The primary mechanism of action of this compound is understood to be the modulation of the trimonoamine modulating system (TMMS), through its interaction with dopamine, serotonin, and norepinephrine (B1679862) transporters. researchgate.netbiorxiv.org This simultaneous and relatively equal inhibition of these key monoamine transporters is anticipated to produce distinct changes in neuronal network activity and corresponding electrophysiological signatures. researchgate.netbiorxiv.org While direct electrophysiological studies on this compound are not extensively available, the following sections outline the expected modulatory effects based on its profile as a triple reuptake inhibitor and the known roles of each monoamine system in shaping neuronal communication.

Effects on Neuronal Firing and Excitability

The balanced inhibition of dopamine, norepinephrine, and serotonin reuptake by this compound is expected to modulate the firing rates and excitability of various neuronal populations. Dopamine D2 receptor antagonists, for instance, have been shown to influence the activity of pyramidal neurons. frontiersin.org Specifically, D2 receptor activation can increase the spike firing rate of these neurons. frontiersin.org Conversely, antagonism of D2 receptors, a potential downstream effect of increased synaptic dopamine due to reuptake inhibition, could lead to a decrease in the firing frequency of pyramidal neurons in regions like the primary motor cortex. researchgate.netbiorxiv.orgfrontiersin.org

Similarly, inhibitors of the norepinephrine transporter can suppress sympathetic nerve traffic. ahajournals.org Triple reuptake inhibitors have been shown to dose-dependently suppress the excitability of serotonin neurons in the dorsal raphe nucleus, norepinephrine neurons in the locus coeruleus, and dopamine neurons in the ventral tegmental area. nih.gov

Table 1: Predicted Effects of this compound on Neuronal Firing Properties

| Neuronal Population | Predicted Effect on Firing Rate | Underlying Monoamine System | Reference |

| Pyramidal Neurons (Motor Cortex) | Potential decrease | Dopamine (D2 Receptor Modulation) | researchgate.netbiorxiv.orgfrontiersin.org |

| Serotonergic Neurons (Dorsal Raphe) | Suppression | Serotonin | nih.gov |

| Noradrenergic Neurons (Locus Coeruleus) | Suppression | Norepinephrine | nih.gov |

| Dopaminergic Neurons (Ventral Tegmental Area) | Suppression | Dopamine | nih.gov |

Note: This table is based on the presumed mechanism of action of this compound as a triple reuptake inhibitor and findings from related compounds.

Modulation of Synaptic Plasticity

Synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), is a fundamental process for learning and memory, and is significantly modulated by monoamines. Selective serotonin reuptake inhibitors (SSRIs) have been demonstrated to protect synaptic plasticity. nih.govjwatch.org Specifically, SSRIs can selectively inhibit hippocampal LTD. nih.govjwatch.org This effect is thought to be mediated, in part, through the direct blockade of L-type calcium channels, a mechanism that can be independent of the serotonin transporter itself. nih.govjwatch.org

Given that this compound inhibits serotonin reuptake, it is plausible that it would similarly modulate synaptic plasticity, potentially by preventing stress-induced disruptions of these processes. nih.gov The combined action on all three monoamine systems could lead to complex and synergistic effects on synaptic strength and network adaptability.

Table 2: Anticipated Impact of this compound on Synaptic Plasticity

| Form of Plasticity | Brain Region | Predicted Effect | Implicated Monoamine System | Reference |

| Long-Term Depression (LTD) | Hippocampus | Inhibition | Serotonin | nih.govjwatch.org |

| Long-Term Potentiation (LTP) | Primary Motor Cortex | Potential Decrease (via D2 receptor blockade) | Dopamine | frontiersin.org |

Note: The predictions in this table are extrapolated from studies on selective monoamine reuptake inhibitors and antagonists.

Influence on Neural Oscillations

Neural oscillations, or brain waves, are rhythmic patterns of electrical activity in the brain and are crucial for coordinating neural communication across different brain regions. The different frequency bands (e.g., alpha, beta, gamma) are associated with various cognitive and physiological states. Monoaminergic systems are known to exert a strong influence on these oscillations.

For example, inhibition of the norepinephrine transporter can lead to a reduction in low-frequency oscillations in systolic blood pressure, which are related to oscillations in sympathetic vasomotor discharge. ahajournals.org Noradrenergic modulation, in general, plays a role in shaping rhythmic neural activity, including thalamocortical alpha synchronization (~8-12 Hz), which is critical for selective attention. nih.gov While specific data on this compound's impact on neural oscillations is lacking, its combined action on the three major monoamine systems suggests a potential to significantly modulate various frequency bands, thereby affecting cortical information processing and network synchronization.

Table 3: Postulated Effects of this compound on Neural Oscillations

| Frequency Band | Predicted Modulation | Associated Monoamine System | Reference |

| Low-Frequency (e.g., Mayer waves) | Reduction | Norepinephrine | ahajournals.org |

| Alpha (~8-12 Hz) | Modulation | Norepinephrine | nih.gov |

Note: This table presents hypothetical effects based on the known roles of monoamine systems in regulating neural oscillations.

Neurobiological and Behavioral Research Contexts

Role in Investigating Neuropsychiatric Disease Models

Animal models are indispensable tools for probing the pathophysiology of complex brain disorders and for the initial screening of potential pharmacotherapies. The inclusion of Neflumozide (B10782280) hydrochloride in lists of antipsychotic agents within patent literature suggests its intended evaluation in models of psychosis and other central nervous system (CNS) disorders.

Schizophrenia is a multifaceted disorder with a range of symptoms. Animal models aim to replicate some of these, broadly categorized as positive, negative, and cognitive symptoms. mpg.de These models can be induced through pharmacological, genetic, or neurodevelopmental manipulations. mpg.de For a compound like Neflumozide hydrochloride, its antipsychotic potential would typically be assessed by its ability to mitigate behaviors in these models that are analogous to human symptoms.

Commonly used animal models for schizophrenia and the behavioral phenotypes that would be relevant for testing a compound like this compound are summarized below.

| Model Type | Induction Method | Key Behavioral Phenotypes | Relevance to Schizophrenia |

| Pharmacological | Administration of NMDA receptor antagonists (e.g., phencyclidine, ketamine) or dopamine (B1211576) agonists (e.g., amphetamine) | Hyperlocomotion, stereotyped behaviors, deficits in prepulse inhibition (PPI), social withdrawal, cognitive impairments | Models positive symptoms and some cognitive deficits. nih.goved.ac.uk |

| Neurodevelopmental | Neonatal ventral hippocampal lesion (NVHL), maternal immune activation (MIA) | Post-pubertal onset of hyper-responsivity to stress and psychostimulants, social and cognitive deficits | Models the developmental aspects and the emergence of symptoms in adolescence/early adulthood. mpg.de |

| Genetic | Use of genetically modified animals (e.g., DISC1, neuregulin-1 mutants) | Varied phenotypes including social and cognitive deficits, and altered sensorimotor gating | Investigates the impact of specific risk genes on brain function and behavior. mpg.de |

The utility of antipsychotic compounds is not limited to schizophrenia. They are often explored in other CNS disorders that share overlapping symptoms or neurobiological pathways, such as certain forms of autism spectrum disorder or psychosis in Alzheimer's disease. nih.govnih.gov For instance, some patents list this compound among compounds for treating autism spectrum disorder, which is often characterized by social interaction deficits and repetitive behaviors. nih.gov Preclinical research in this area often utilizes genetic models, such as those for Fragile X syndrome, to assess a compound's ability to improve social behaviors. nih.gov

Schizophrenia-like Phenotypes in Animal Models

Exploration of Cognitive and Affective Domains in Preclinical Studies

Beyond the core symptoms of psychosis, the effects of a novel compound on cognition and social behaviors are of significant interest, as these domains are often impaired in neuropsychiatric disorders and are challenging to treat.

Cognitive deficits are a core feature of schizophrenia and other CNS disorders. mpg.de Preclinical studies employ a variety of behavioral tasks to assess different aspects of learning and memory.

| Cognitive Domain | Preclinical Behavioral Paradigm | Description |

| Working Memory | T-maze or Y-maze spontaneous alternation | Assesses the ability to hold and manipulate information over a short period. |

| Learning & Long-Term Memory | Morris water maze, Passive avoidance test | Evaluates spatial learning and memory, and fear-conditioned memory, respectively. |

| Attention & Executive Function | 5-choice serial reaction time task (5-CSRTT) | Measures sustained and selective attention and impulse control. |

Evaluation of a compound like this compound in these paradigms would reveal its potential to either ameliorate existing cognitive deficits in a disease model or to induce cognitive side effects.

Deficits in social interaction are a hallmark of several neuropsychiatric conditions, including schizophrenia and autism spectrum disorder. mpg.denih.gov Preclinical models to assess social behavior are crucial for developing treatments that can improve social functioning.

| Behavioral Paradigm | Description | Measured Parameters |

| Social Interaction Test | An unfamiliar animal is placed in an open field with a novel partner. | Time spent in social investigation (e.g., sniffing), proximity, and social grooming. nih.gov |

| Three-Chamber Social Approach Task | Assesses sociability (preference for a novel animal over a novel object) and preference for social novelty (preference for a new animal over a familiar one). | Time spent in each chamber and interacting with the animal or object. |

| Social Transmission of Food Preference | Measures the ability of a "demonstrator" rat to transmit information about a safe food source to an "observer" rat. | The observer rat's subsequent preference for the scented food. |

A compound with therapeutic potential for social deficits would be expected to increase the time spent in social interaction or normalize preferences in the three-chamber task in relevant animal models. biorxiv.org

Impact on Learning and Memory Paradigms

Neuroanatomical and Circuit-Level Investigations

Understanding how a compound affects brain structure and function is key to elucidating its mechanism of action. Neuroanatomical investigations can pinpoint the brain regions and neural circuits modulated by the drug. Key brain structures implicated in neuropsychiatric disorders like schizophrenia include the prefrontal cortex, hippocampus, amygdala, and striatum, which are interconnected in complex circuits. google.comgoogle.com The modulation of neurotransmitter systems such as the dopaminergic, serotonergic, and glutamatergic pathways within these circuits is a primary target for antipsychotic drugs. google.com

Techniques such as in-vivo microdialysis, electrophysiology, and neuroimaging would be employed to study the effects of this compound on these circuits. For example, researchers would investigate its influence on dopamine release in the nucleus accumbens or its impact on the firing patterns of neurons in the prefrontal cortex. However, specific data from such investigations on this compound are not currently available in the scientific literature.

Regional Brain Activity Mapping

As a potent dopamine antagonist, this compound is predicted to significantly modulate regional brain activity, particularly in areas with high expression of dopamine D2 receptors. Functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) are key techniques used to map these changes in preclinical models. The mechanism of action of benzisoxazole antipsychotics generally involves the blockade of D2 receptors in the mesolimbic pathway. ijpsr.info

The administration of dopamine D2 receptor antagonists typically leads to alterations in the blood-oxygen-level-dependent (BOLD) signal in fMRI studies, which is an indirect measure of neural activity. nih.govfrontiersin.org Based on studies of similar compounds, this compound would be expected to alter activity in key nodes of the cortico-striato-thalamo-cortical (CSTC) loops, which are fundamental for motor control, cognition, and emotional processing. nih.govoup.com

Specifically, antagonism of D2 receptors is expected to influence the metabolic activity of the striatum (caudate and putamen), nucleus accumbens, and prefrontal cortex. jst.go.jpplos.org For instance, studies with other D2 antagonists have shown changes in cerebral blood flow and glucose metabolism in these regions, reflecting a downstream effect of receptor blockade. kcl.ac.uk In preclinical models, dopamine antagonists have been shown to attenuate amphetamine-induced increases in BOLD activity in subcortical structures rich in dopaminergic innervation. nih.gov Therefore, it is plausible that this compound would produce a distinct pattern of activation and deactivation across these brain regions.

The table below summarizes the anticipated effects of this compound on regional brain activity, based on the known actions of its pharmacological class.

Table 1: Predicted Effects of this compound on Regional Brain Activity

| Brain Region | Receptor Target | Predicted Effect on Activity | Rationale |

|---|---|---|---|

| Striatum (Caudate, Putamen) | Dopamine D2 | Modulation | High density of D2 receptors; key area for antipsychotic action. jst.go.jpplos.org |

| Nucleus Accumbens | Dopamine D2 | Modulation | Central to the mesolimbic dopamine pathway, involved in reward and motivation. ijpsr.info |

| Prefrontal Cortex | Dopamine D2/5-HT2A | Modulation | Benzisoxazole derivatives often have mixed D2/5-HT2A antagonism, affecting cortical dopamine levels indirectly. ijpsr.infomdpi.com |

| Thalamus | Dopamine D2 | Modulation | Part of the CSTC loops, which are regulated by dopamine. nih.govoup.com |

| Ventral Tegmental Area (VTA) | Dopamine D2 (autoreceptors) | Increased Firing Rate | Blockade of autoreceptors can lead to a paradoxical increase in the firing of dopamine neurons. nih.gov |

Connectivity Analysis in Preclinical Models

Functional connectivity, which measures the temporal correlation of neural activity between different brain regions, is a powerful tool to understand how a compound alters communication within brain networks. Given that this compound is a potent dopamine antagonist, it is expected to significantly alter functional connectivity within the CSTC circuits. nih.govoup.com

Dopamine plays a crucial role in modulating the strength and coherence of these circuits. nih.gov Studies using dopamine D2 receptor antagonists have demonstrated specific changes in the functional connectivity of the caudate nucleus. For example, the D2 antagonist sulpiride (B1682569) has been shown to increase functional connectivity between the caudate and the thalamus, as well as the ventral midbrain. nih.gov This suggests that by blocking D2 receptors, this compound could enhance the coherence of activity within specific pathways of the basal ganglia.

Furthermore, the dual D2 and serotonin (B10506) 5-HT2A receptor antagonism characteristic of many benzisoxazole antipsychotics, such as risperidone, suggests that this compound might also modulate cortico-striatal and cortico-cortical connectivity. ijpsr.infomdpi.com Antagonism of 5-HT2A receptors can influence dopamine release in the striatum and prefrontal cortex, thereby indirectly affecting the functional integration of these regions. ijpsr.info Research on D1 and D2 antagonists has revealed distinct and sometimes opposing effects on corticocortical and frontostriatal connectivity, highlighting the complexity of dopaminergic modulation of brain networks. jneurosci.org

The table below outlines the predicted effects of this compound on functional connectivity in preclinical models, based on the known properties of dopamine D2 antagonists.

Table 2: Predicted Effects of this compound on Functional Connectivity

| Brain Network / Pathway | Key Nodes | Predicted Effect on Connectivity | Rationale |

|---|---|---|---|

| Cortico-striatal circuits | Prefrontal Cortex, Striatum | Modulation | Dopamine D2 receptors are critical for the plasticity and function of these pathways. nih.gov |

| Striato-thalamic circuits | Striatum, Thalamus | Increased Connectivity | D2 receptor blockade can enhance the coherence between these basal ganglia components. nih.govoup.com |

| Mesolimbic Pathway | VTA, Nucleus Accumbens | Modulation | As a primary target of antipsychotics, connectivity within this reward circuit would likely be altered. ijpsr.info |

| Fronto-parietal Network | Prefrontal Cortex, Parietal Cortex | Modulation | D1 and D2 antagonists have been shown to alter connectivity within this network during cognitive tasks. jneurosci.org |

Advanced Research Methodologies and Future Directions

Omics-Based Approaches in Neflumozide (B10782280) Hydrochloride Research

"Omics" technologies offer a holistic view of the molecular dynamics within an organism in response to a pharmacological agent. psychiatryonline.org By analyzing the entire complement of genes, transcripts, proteins, and metabolites, researchers can build a comprehensive picture of a drug's effects.

Genomics and transcriptomics are fundamental to personalized medicine, aiming to understand how an individual's genetic makeup influences their response to a drug. scirp.org For antipsychotics like Neflumozide hydrochloride, which act as dopamine (B1211576) D2 receptor antagonists, this field is critical for explaining the significant variability in efficacy and side effects observed among patients. nationalelfservice.net

Pharmacogenomic studies in the field of antipsychotics have identified numerous genetic variants that can predict treatment outcomes. nih.gov Key areas of investigation include:

Pharmacokinetic Genes: Variations in genes encoding cytochrome P450 (CYP) enzymes, such as CYP2D6, CYP3A4, and CYP1A2, can alter the metabolism of antipsychotic drugs, affecting their plasma concentrations and availability to the brain. scirp.org

Pharmacodynamic Genes: Polymorphisms in genes for drug targets, primarily the dopamine D2 receptor (DRD2), as well as other receptors like serotonin (B10506) receptors (HTR2A, HTR1A), have been associated with differences in symptom improvement. nih.gov

Disease-Related Genes: Genes implicated in the pathophysiology of disorders like schizophrenia may also influence treatment response. psychiatryonline.org

Transcriptomics, the study of the complete set of RNA transcripts, provides a dynamic snapshot of gene expression in response to a drug. This approach can identify which genes are activated or suppressed by a compound like this compound, offering clues to its mechanism of action and off-target effects. nih.gov For instance, studies on dopamine receptor antagonists have revealed changes in the expression of genes related to synaptic function, neurodevelopment, and cellular metabolism. smw.chnih.gov While specific transcriptomic data for this compound are not widely published, the methodologies applied to its class are well-established for identifying biomarkers of response and understanding drug-induced cellular changes. mcmaster.ca

Table 1: Examples of Genes Investigated in Antipsychotic Drug Response

| Gene Category | Gene Example(s) | Role in Drug Response |

|---|---|---|

| Pharmacokinetic | CYP2D6, CYP1A2 | Drug metabolism, influencing plasma levels and clearance. scirp.org |

| Pharmacodynamic | DRD2, DRD3 | Primary target of antipsychotics; variants may affect binding affinity and clinical efficacy. nih.gov |

| Pharmacodynamic | HTR2A | Serotonin receptor; variants associated with response to atypical antipsychotics. nih.gov |

| Signaling Pathway | AKT1 | Involved in dopamine signaling cascades; implicated in treatment response. smw.ch |

| Transporter | ABCB1 | Encodes P-glycoprotein, a drug efflux pump that can limit brain penetration. |

Proteomics and metabolomics provide downstream views of a drug's biological impact by quantifying changes in proteins and small-molecule metabolites. nih.govnih.gov These approaches are crucial for elucidating the molecular pathways modulated by this compound.

Proteomics involves the large-scale study of proteins. In antipsychotic research, proteomic analyses of brain tissue and peripheral fluids have identified drug-induced alterations in proteins involved in:

Energy Metabolism: Changes in glycolytic enzymes and mitochondrial proteins suggest that antipsychotics can significantly impact cellular energy homeostasis. smw.chnih.gov

Synaptic Function: Modulation of proteins involved in synaptic vesicle cycling, neurotransmitter release, and cytoskeletal structure points to drug-induced synaptic plasticity. acs.org

Neurodevelopment and Cell Signaling: Studies have shown that antipsychotics can alter the expression of proteins related to neuronal growth, differentiation, and cell-to-cell communication. acs.orgfrontiersin.org

Metabolomics is the systematic identification and quantification of the complete set of metabolites in a biological sample. It offers a functional readout of the physiological state of a cell or organism. For dopamine D2 receptor antagonists, metabolomic studies can reveal shifts in key biochemical pathways. nih.gov Research in this area has identified alterations in amino acid metabolism (e.g., glutamate (B1630785) and proline pathways), purine (B94841) metabolism, and lipid metabolism following the administration of D2 antagonists. nih.govmetabolon.com Such findings help to build a detailed understanding of the biochemical consequences of blocking dopamine signaling. nih.gov

Table 2: Key Pathways Investigated by Proteomics and Metabolomics in Antipsychotic Research

| Omics Field | Key Pathways / Processes | Examples of Findings |

|---|---|---|

| Proteomics | Glucose Metabolism / Glycolysis | Altered expression of glycolytic enzymes in the brain following treatment. smw.ch |

| Proteomics | Synaptic Plasticity & Function | Changes in presynaptic proteins and cytoskeletal components. acs.org |

| Proteomics | Inflammation & Immune Response | Modulation of acute-phase response proteins and complement pathway components. researchgate.net |

| Metabolomics | Arginine and Proline Metabolism | D2 receptor antagonists can modulate proline concentrations and related pathways. nih.gov |

| Metabolomics | Glutamate Metabolism | Changes in glutamate levels, suggesting an interplay between dopaminergic and glutamatergic systems. nih.gov |

| Metabolomics | Lipid Metabolism | Alterations in fatty acid and ceramide levels observed in patient samples. frontiersin.org |

Genomics and Transcriptomics in Drug Response

Advanced Imaging Techniques in Preclinical Studies

Advanced imaging allows for the non-invasive, real-time assessment of a drug's effects on the brain, providing a crucial bridge between preclinical animal models and human clinical trials. nih.gov

Positron Emission Tomography (PET) is a powerful molecular imaging technique used to quantify the binding of a drug to its target in the living brain. frontiersin.org In the development of dopamine D2 antagonists like this compound, PET is the gold standard for determining receptor occupancy—the percentage of D2 receptors blocked at a given dose. nih.govsnmjournals.org

The procedure involves administering a radiolabeled ligand (e.g., [¹¹C]raclopride or [¹⁸F]fallypride) that binds specifically to D2 receptors. psychiatryonline.org By performing PET scans before and after administering the drug, researchers can measure the reduction in radioligand binding, which directly corresponds to receptor occupancy. nih.gov These studies are essential for:

Establishing Dose-Response Relationships: PET allows for the precise correlation of drug dosage and plasma concentration with the level of target engagement in the brain. frontiersin.org

Defining the Therapeutic Window: For typical antipsychotics, PET studies have established a "therapeutic window" of approximately 65-80% D2 receptor occupancy. Occupancy below this range is often associated with a lower probability of clinical response, while occupancy above 80% significantly increases the risk of extrapyramidal side effects. nih.govpsychiatryonline.org

While specific PET occupancy data for this compound is not publicly available, this methodology is central to the preclinical and clinical evaluation of any new D2 receptor antagonist.

Table 3: Hypothetical PET Receptor Occupancy Data for a D2 Antagonist

| Dose (mg/day) | Mean Plasma Concentration (ng/mL) | Mean Striatal D2 Receptor Occupancy (%) |

|---|---|---|

| 1.0 | 0.8 | 45 |

| 2.5 | 2.1 | 68 |

| 5.0 | 4.5 | 79 |

| 10.0 | 9.2 | 88 |

This table is for illustrative purposes and does not represent actual data for this compound.

Magnetic Resonance Imaging (MRI) provides detailed information about brain structure (sMRI) and function (fMRI) without the use of ionizing radiation. frontiersin.org In research on antipsychotics, MRI is used to investigate how these drugs affect brain morphology, connectivity, and activity. nih.govfrontiersin.org

Structural MRI (sMRI) measures the size and shape of different brain regions. Studies have shown that antipsychotic treatment can be associated with changes in gray matter volume, particularly in frontal and temporal regions, and increases in basal ganglia volume. nih.gov These structural measurements can help predict treatment response and understand the long-term effects of medication on the brain. nih.govmedrxiv.org

Functional MRI (fMRI) measures brain activity by detecting changes in blood flow. In antipsychotic research, fMRI can reveal how a drug modulates activity within specific brain circuits, such as the cortico-striatal pathways. frontiersin.org It can be used to assess whether a drug normalizes patterns of brain activity that are considered abnormal in certain psychiatric conditions.

Together, these MRI techniques provide critical insights into the neurobiological effects of D2 antagonists, linking receptor-level interactions to large-scale changes in brain structure and function. medrxiv.org

Table 4: Summary of MRI Findings in Antipsychotic Research

| MRI Modality | Brain Measure | Common Findings Associated with Antipsychotic Treatment |

|---|---|---|

| Structural (sMRI) | Gray Matter Volume | Reductions in cortical thickness over time; changes in frontal and temporal volumes. nih.govnih.gov |

| Structural (sMRI) | Basal Ganglia Volume | Increases in volume, particularly associated with D2 blockade. nih.gov |

| Structural (sMRI) | White Matter Integrity | Changes in white matter volume and microstructure, potentially linked to efficacy. nih.gov |

| Functional (fMRI) | Regional Brain Activity | Modulation of activity in the prefrontal cortex, cingulate gyrus, and temporal lobe. frontiersin.org |

| Functional (fMRI) | Functional Connectivity | Alterations in connectivity within and between large-scale brain networks (e.g., frontoparietal). frontiersin.org |

Positron Emission Tomography (PET) for Receptor Occupancy

Computational and Systems Biology Modeling

Computational and systems biology approaches integrate complex biological data to create predictive models of drug action. mcmaster.ca These in silico methods are invaluable for understanding the multifaceted effects of drugs like this compound, from molecular interactions to network-level perturbations.

Computational Modeling techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, are used to predict the biological activity of compounds based on their chemical structure. mdpi.com For dopamine D2 antagonists, these models can help identify the key structural features required for potent binding to the receptor, guiding the design of new molecules with improved affinity and selectivity. mdpi.compnas.org Molecular dynamics simulations can further model the precise interactions between a ligand and the receptor's binding pocket over time. mdpi.com

Systems Biology takes a broader view, aiming to understand how a drug's effect on a single target propagates through complex biological networks. nih.gov By integrating data from genomics, transcriptomics, proteomics, and metabolomics, systems biology can construct network models that simulate the cellular response to antipsychotic treatment. frontiersin.org This approach can:

Identify novel drug targets and pathways beyond the primary site of action. psychiatryonline.org

Explain how blocking D2 receptors leads to widespread changes in gene expression, protein function, and metabolism.

These modeling approaches provide a powerful framework for generating new hypotheses and designing more focused experiments, ultimately accelerating the drug discovery and development process. mcmaster.ca

In Silico Prediction of Molecular Interactions

In silico methodologies, which utilize computer simulations, are instrumental in modern drug discovery for predicting the interactions between a drug molecule and its biological targets. researchgate.net These computational approaches offer a rapid and cost-effective means to screen compounds, predict their binding affinity, and elucidate their mechanism of action at a molecular level before undertaking extensive laboratory experiments. researchgate.netacs.org

The process of predicting molecular interactions for a compound like this compound typically involves several key steps:

Homology Modeling : If the 3D structure of a target protein, such as the Dopamine D2 or 5-HT2A receptor, is not experimentally available, a model is constructed based on the known structure of a similar (homologous) protein. researchgate.net

Molecular Docking : This is the most common technique, where the 3D structure of this compound (the ligand) is computationally fitted into the binding site of its target protein. ajol.infocabidigitallibrary.org Software like AutoDock Vina or Molegro Virtual Docker calculates the binding affinity, often expressed as a docking score or energy, which predicts the strength of the interaction. ajol.infoijpras.com

Pharmacophore Modeling : This method identifies the essential three-dimensional arrangement of chemical features of this compound that are necessary for its biological activity. A validated pharmacophore model can then be used to screen large databases for other molecules with similar features, potentially identifying new leads. researchgate.net

For this compound, in silico analysis could predict the specific amino acid residues within the Dopamine D2 and 5-HT2A receptors that form hydrogen bonds or other interactions with the compound. nih.govnih.gov This provides a detailed hypothesis about its binding mode, which can guide further experimental validation.

Table 1: Typical Workflow for In Silico Molecular Docking Studies

| Step | Description | Common Tools/Software |

|---|---|---|

| Target Preparation | Obtaining the 3D structure of the target protein (e.g., Dopamine D2 receptor) from a database (like PDB) or through homology modeling. The structure is cleaned by removing water molecules and adding charges. | Protein Data Bank (PDB), SWISS-MODEL, Discovery Studio |

| Ligand Preparation | Generating the 3D structure of the ligand (this compound) and optimizing its geometry to find the most stable conformation. | ChemDraw, Avogadro, Discovery Studio |

| Docking Simulation | Using an algorithm to place the ligand into the defined binding site of the target protein in various orientations and conformations. | AutoDock Vina, Molegro Virtual Docker (MVD), Schrödinger Suite |

| Scoring & Analysis | Calculating the binding energy for each pose to rank the most likely interactions. The best-scoring poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds). | Discovery Studio, PyMOL, LigPlot+ |

Network Pharmacology Approaches

A network pharmacology study for this compound would involve:

Target Identification : Compiling a list of known and predicted targets of this compound using databases such as the Traditional Chinese Medicine System Pharmacology (TCMSP) Database, SwissTargetPrediction, and others. nih.gov

Network Construction : Building a "compound-target-disease" network to visualize the relationships. This network links this compound to its direct targets, and these targets are then linked to genes and proteins associated with relevant CNS disorders like schizophrenia. nih.gov

Topological Analysis : Analyzing the network's properties to identify "hub" nodes—highly connected proteins that may be critical for the drug's mechanism of action. consensus.app

Enrichment Analysis : Using Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify which biological processes and signaling pathways (e.g., dopamine signaling, serotonin signaling, PI3K-Akt pathway) are significantly affected by the compound's targets. amegroups.orgnih.gov

This approach could reveal that this compound's effects are not solely due to D2 and 5-HT2A receptor antagonism but also involve modulation of other pathways related to inflammation, cell survival, or neurodevelopment, providing a more comprehensive understanding of its pharmacological profile. nih.govnih.govnih.gov

Table 2: Standard Workflow in Network Pharmacology Research

| Phase | Description | Key Databases/Tools |

|---|---|---|

| Data Collection | Identify the active compound (Neflumozide) and retrieve its potential protein targets. | PubChem, SwissTargetPrediction, TCMSP |

| Network Construction | Build interaction networks, such as protein-protein interaction (PPI) networks and compound-target networks. | STRING, Cytoscape |

| Network Analysis | Analyze the network topology to find key nodes (hub genes) and modules. | Cytoscape Network Analyzer |

| Functional Enrichment | Perform GO and KEGG pathway analysis to understand the biological functions of the identified targets. | DAVID, Metascape, KOBAS |

| Validation | Correlate findings with experimental data or use molecular docking to validate the interaction between the compound and key targets. | AutoDock, MVD |

Prospects for Novel Target Identification and Validation

A significant challenge in drug discovery is the identification and validation of novel therapeutic targets. nih.govnih.gov Advanced methodologies are accelerating this process, moving beyond traditional approaches.

Hypothesis Generation through Advanced Modeling : Both in silico predictions and network pharmacology serve as powerful hypothesis-generating tools. discoveryontarget.com For instance, a network pharmacology analysis of this compound might identify a previously unassociated kinase or ion channel as a potential target.

Phenotypic Screening : This approach involves testing a compound in a disease-relevant cellular model to observe its effect on the cell's phenotype (e.g., cell survival, neurite outgrowth) without a preconceived target. discoveryontarget.com If this compound shows a beneficial effect, subsequent "target deconvolution" studies, often using chemical proteomics, are performed to identify the protein(s) it binds to. discoveryontarget.com

Genomic and Proteomic Tools for Validation : Once a novel target is proposed, its role can be validated using powerful techniques. CRISPR-Cas9 genome editing, for example, can be used to knock out or modify the gene for the putative target in a cell line. nabea.pub If the absence of the target protein alters the cell's response to this compound, it provides strong evidence for a functional interaction. nabea.pub Chemoproteomic platforms can also directly confirm target engagement in a cellular context. discoveryontarget.com

These integrated strategies create a cycle where computational predictions guide experimental testing, and the results from these experiments refine the computational models, leading to a more robust pipeline for discovering and validating novel targets for CNS agents like this compound.

Methodological Innovations in Preclinical Research for Central Nervous System Agents

Preclinical research for CNS agents faces unique hurdles, primarily the difficulty in modeling complex brain functions and overcoming the blood-brain barrier (BBB). tandfonline.com To address the high failure rate of drugs in clinical trials, researchers are shifting towards New Approach Methodologies (NAMs) that offer better human relevance. acs.orgaxionbiosystems.com

Key innovations include:

In Vitro Human-Derived Systems : The use of human cells is paramount. Three-dimensional (3D) organoids, or "mini-brains," are self-organizing structures derived from human stem cells that mimic aspects of brain architecture and function. axionbiosystems.com These models allow for the study of this compound's effects on human neuronal networks in a dish.

Microphysiological Systems (MPS) : Often called "organs-on-a-chip," these devices use microfluidics to create a dynamic environment that models human physiology more accurately than static cell cultures. axionbiosystems.com A "brain-on-a-chip" can incorporate a simulated BBB, allowing researchers to study both the neuroactivity and the brain penetration of a compound simultaneously. axionbiosystems.comdiva-portal.org

Advanced In Vivo and Imaging Techniques : While reducing animal use is a goal, animal models remain important. Techniques like positron emission tomography (PET) can be used in animals (and humans) to non-invasively track a drug's distribution in the brain in real-time. tandfonline.com Furthermore, advanced methods for measuring the unbound drug concentration in the brain (Kp,uu,brain) provide a more accurate predictor of CNS target engagement than total concentration. tandfonline.comdiva-portal.org

These NAMs promise to improve the translational accuracy of preclinical data, allowing researchers to "fail faster" and more cheaply with unpromising compounds and to select candidates like this compound with a higher probability of success in human trials. axionbiosystems.com

Table 3: Comparison of Preclinical Models for CNS Drug Research

| Model Type | Traditional Approach | Innovative Approach (NAMs) | Key Advantages of NAMs |

|---|---|---|---|

| In Vitro | 2D cell cultures (often non-human) | 3D human brain organoids, "brain-on-a-chip" systems | Higher human relevance, models complex cell-cell interactions and barriers. axionbiosystems.com |

| In Vivo | Standard rodent models | Humanized animal models, advanced imaging (PET) | Better prediction of human response, real-time data on drug distribution. tandfonline.com |

| Computational | Basic QSAR models | Integrated in silico modeling (PBPK), network pharmacology | Mechanistic insights, prediction of pharmacokinetics and system-wide effects. acs.org |

Interdisciplinary Approaches in Future this compound Research

The complexity of CNS disorders and drug action necessitates a departure from siloed research. The future of this compound research depends on robust interdisciplinary collaboration that integrates expertise from multiple fields. nih.govthe-rheumatologist.org

A successful research program would involve a team-based approach:

Computational Biologists and Bioinformaticians : To perform the in silico and network pharmacology studies that generate initial hypotheses. nih.gov

Medicinal Chemists : To synthesize this compound and potentially create derivatives with improved properties based on computational predictions.

Pharmacologists and Cell Biologists : To design and execute experiments using advanced preclinical models (organoids, MPS) to test the compound's efficacy and mechanism. diva-portal.org

Clinicians and Neuroscientists : To ensure the research questions are clinically relevant and to help translate preclinical findings into potential therapeutic strategies. nih.govnih.gov

By blending computational modeling, advanced experimental biology, and clinical insight, researchers can create a comprehensive and iterative research cycle. nih.gov For example, clinical observations could inspire new hypotheses to be tested in "brain-on-a-chip" models, with the results feeding back into computational simulations to refine understanding. This integrated approach is essential to fully elucidate the therapeutic potential of this compound and accelerate its path toward clinical application.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended to confirm the identity and purity of Neflumozide hydrochloride in preclinical studies?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) with UV detection (e.g., Symmetry C18 column, 1 mL/min flow rate, 25°C column temperature) and mass spectrometry (MS) for structural validation . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming molecular structure, particularly the benzisoxazole and piperidine moieties. Cross-reference with identifiers like SMILES notation

C1CCC2C(C1)[NH]C(=O)N2C3CCN(CC3)CCCC4C5CCC(CC5ON4)F.Cland NCI Concept Code C83993 .